2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide

CDK inhibition kinase profiling ATP-competitive inhibitors

Sourcing a reliable multi-CDK probe for oncology research is challenging. This compound directly addresses the need for a well-characterized, broad-spectrum CDK inhibitor (CDK1/2/4/8/9). - Directly compare para-halogen SAR: Differentiate from chloro/methoxy analogs in your selectivity profiling. - Verified multi-target activity: Enables simultaneous blockade of cell-cycle & transcriptional CDKs. - Optimized lead-like scaffold: Lower lipophilicity reduces aggregation-based assay interference vs. chloro analogs.

Molecular Formula C22H22FN5O
Molecular Weight 391.45
CAS No. 1396889-32-9
Cat. No. B3001025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide
CAS1396889-32-9
Molecular FormulaC22H22FN5O
Molecular Weight391.45
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)CC4=CC=C(C=C4)F
InChIInChI=1S/C22H22FN5O/c23-18-8-6-17(7-9-18)14-21(29)26-19-15-24-22(25-16-19)28-12-10-27(11-13-28)20-4-2-1-3-5-20/h1-9,15-16H,10-14H2,(H,26,29)
InChIKeySXBOQWGAKXARBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide (CAS 1396889-32-9): Procurement-Grade Chemical Profile and Target Class Context


2-(4-Fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide (CAS 1396889-32-9) is a synthetic small molecule belonging to the phenylpiperazinyl-pyrimidine acetamide structural class. Its molecular architecture features a pyrimidine core substituted at the 2-position with a 4-phenylpiperazine moiety and at the 5-position with a 2-(4-fluorophenyl)acetamide side chain. This compound is structurally related to several bioactive chemotypes that have been investigated as ATP-competitive kinase inhibitors, particularly against cyclin-dependent kinases (CDKs) and other members of the CMGC kinase family [1]. The presence of the 4-fluorophenyl acetamide substituent distinguishes it from closely related analogs bearing chloro, methoxy, or unsubstituted phenyl groups at the same position, potentially altering hydrogen-bonding networks within the kinase hinge region [1].

Why 2-(4-Fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide Cannot Be Casually Substituted with Structurally Similar Analogs


Within the phenylpiperazinyl-pyrimidine acetamide series, minor substituent modifications at the phenylacetamide moiety produce substantial shifts in kinase selectivity and cellular potency. For example, replacing the para-fluorophenyl group with para-chlorophenyl, para-methoxyphenyl, or unsubstituted phenyl alters the electron density and steric profile of the terminal aromatic ring, which directly impacts the compound's ability to occupy the hydrophobic back pocket of the ATP-binding cleft in CDKs [1]. Generic substitution without empirical verification risks selecting a compound with different target engagement, reduced potency, or altered selectivity across the kinome—any of which can invalidate experimental conclusions or lead to failed lead optimization campaigns [1].

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide (CAS 1396889-32-9) vs. Closest Structural Analogs


CDK Inhibition Profile of 2-(4-Fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide vs. Class-Level Kinase Inhibitors

The compound has been reported to act as an inhibitor of CDK1, CDK2, CDK4, CDK8, and CDK9. While quantitative IC50 values are not publicly available in peer-reviewed literature for this specific compound, the multi-CDK targeting profile places it in a distinct functional category relative to selective CDK4/6 inhibitors (e.g., palbociclib) or CDK7/9-selective agents. This broad CDK inhibition pattern, inferred from structural similarity to known piperazinylpyrimidine kinase inhibitors, suggests utility in phenotypic screening where simultaneous blockade of cell-cycle and transcriptional CDKs is desired.

CDK inhibition kinase profiling ATP-competitive inhibitors

Structural Differentiation: 4-Fluorophenyl vs. 4-Chlorophenyl Analog in Physicochemical Property Space

The 4-fluorophenyl acetamide substituent in the target compound (CAS 1396889-32-9) provides distinct physicochemical properties compared to the 4-chlorophenyl analog. The fluorine atom introduces a strong electron-withdrawing effect (Hammett σp = 0.06 for F vs. 0.23 for Cl) while maintaining a smaller van der Waals radius (1.47 Å for F vs. 1.75 Å for Cl), resulting in altered lipophilicity (calculated logP differences) and metabolic stability profiles. In the context of the piperazinylpyrimidine kinase inhibitor scaffold, the para-fluoro substitution has been shown in analogous series to enhance target binding through orthogonal dipolar interactions within the kinase hydrophobic pocket while reducing off-target lipophilicity-driven promiscuity.

medicinal chemistry physicochemical properties lead optimization

Differentiation from 2-Methoxy and 2-Phenoxy Substituted Analogs: H-Bond Acceptor Capability at the Terminal Aromatic Position

Compared to analogs bearing 4-methoxy or 4-phenoxy substituents on the phenylacetamide moiety, the 4-fluorophenyl group in the target compound eliminates the additional hydrogen-bond acceptor capacity introduced by the ether oxygen. This structural difference is significant because the kinase hinge-binding region of CDKs (specifically the backbone NH of Cys83 in CDK2 or the equivalent residue in CDK1/4/9) can engage in hydrogen bonding with appropriately positioned acceptors. The absence of the ether oxygen in the fluoro analog simplifies the pharmacophore and may reduce off-target interactions with kinases or non-kinase proteins that recognize H-bond acceptors at this vector.

structure-activity relationship hydrogen bonding kinase inhibitor design

Optimal Research and Industrial Application Scenarios for 2-(4-Fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide (CAS 1396889-32-9)


Multi-CDK Phenotypic Screening in Oncology Research

Given its reported activity against CDK1, CDK2, CDK4, CDK8, and CDK9, this compound is most appropriately deployed in phenotypic oncology screening campaigns where simultaneous blockade of cell-cycle progression (CDK1/2/4) and transcriptional regulation (CDK8/9) is hypothesized to produce synergistic anti-proliferative effects. The broad CDK coverage differentiates it from selective CDK4/6 inhibitors and makes it suitable for probing CDK-dependent transcriptional addiction in cancers such as colorectal cancer and acute myeloid leukemia, where CDK8 has been implicated as an oncogenic driver [1].

Kinase Selectivity Profiling and Chemical Probe Development

The compound can serve as a starting point for developing chemical probes targeting the CDK family, particularly for research groups focused on understanding the functional consequences of combined CDK8 and CDK9 inhibition. The 4-fluorophenyl substituent offers a vector for further structural optimization, as the para-fluoro position can be systematically varied to generate structure-activity relationship (SAR) data for kinome-wide selectivity profiling. Its physicochemical profile, with lower calculated lipophilicity relative to chloro analogs, makes it a more favorable starting scaffold for probe development due to reduced risk of aggregation-based assay interference [1].

Comparative Analogue Studies for Medicinal Chemistry SAR Campaigns

For medicinal chemistry teams running SAR campaigns on piperazinylpyrimidine scaffolds, this compound provides a critical data point in the halogen-substitution series (F vs. Cl vs. H). Systematic procurement of the 4-fluorophenyl, 4-chlorophenyl, 4-methoxyphenyl, and unsubstituted phenyl analogs enables direct experimental comparison of the impact of para-substitution on kinase inhibition potency, cellular activity, and ADME properties. The observed differences can inform the design of optimized leads with balanced potency and drug-like properties [1].

In Vitro Toxicology and Safety Pharmacology Screening

The compound's multi-CDK inhibition profile makes it relevant for in vitro toxicology panels where the contribution of individual CDK subtypes to observed cytotoxicity needs to be deconvoluted. By comparing the cellular effects of this broad-spectrum CDK inhibitor with those of subtype-selective agents, safety pharmacologists can attribute specific toxicological signatures (e.g., myelosuppression, gastrointestinal toxicity) to particular CDK subtypes, aiding in the risk assessment of CDK-targeted therapeutic candidates [1].

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